molecular formula C7H8BrNO B1376469 4-Bromo-2-methoxy-6-methylpyridine CAS No. 1083169-00-9

4-Bromo-2-methoxy-6-methylpyridine

Cat. No.: B1376469
CAS No.: 1083169-00-9
M. Wt: 202.05 g/mol
InChI Key: MNMVHRSZHDBLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methoxy-6-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the fourth position, a methoxy group at the second position, and a methyl group at the sixth position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxy-6-methylpyridine can be synthesized through various methods, including:

Industrial Production Methods: Industrial production often employs scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of this compound. This method ensures high purity and yield, making it suitable for large-scale applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-6-methylpyridine largely depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and bromine substituents on the pyridine ring influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVHRSZHDBLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738911
Record name 4-Bromo-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083169-00-9
Record name 4-Bromo-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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